molecular formula C12H16ClNO2 B1448211 Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate CAS No. 1823776-99-3

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

Cat. No.: B1448211
CAS No.: 1823776-99-3
M. Wt: 241.71 g/mol
InChI Key: FGDTYRCTJWKWLS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyridine, featuring a chlorine atom and a methyl group on the pyridine ring, and a tert-butyl ester group attached to the acetic acid moiety. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-chloro-3-methylpyridin-2-yl acetic acid as the starting material.

  • Esterification Reaction: The acetic acid derivative is then reacted with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the tert-butyl ester.

  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistent quality and yield.

  • Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis techniques to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-methylpyridines and other reduced derivatives.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The precise molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Tert-butyl 2-(6-bromo-3-methylpyridin-2-yl)acetate: Similar structure with a bromine atom instead of chlorine.

  • Tert-butyl 2-(3-methylpyridin-2-yl)acetate: Lacks the chlorine atom on the pyridine ring.

Uniqueness: The presence of the chlorine atom in tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate imparts unique chemical reactivity compared to its bromine or non-halogenated counterparts. This difference can influence its reactivity in various chemical reactions and its biological activity.

Properties

IUPAC Name

tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDTYRCTJWKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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